molecular formula C22H23N3O3 B11143755 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone

Cat. No.: B11143755
M. Wt: 377.4 g/mol
InChI Key: TZSNHSKJRXZNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a quinolinone core substituted at the 4-position with a piperazine moiety bearing a 3-methoxyphenyl group. The 1-methyl group on the quinolinone ring enhances metabolic stability, while the carbonyl linker between the piperazine and quinolinone modulates receptor binding kinetics .

The 3-methoxyphenyl substitution may influence serotonin (5-HT) or dopamine (D2) receptor affinity, as seen in related piperazinyl-quinolinones .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1-methylquinolin-2-one

InChI

InChI=1S/C22H23N3O3/c1-23-20-9-4-3-8-18(20)19(15-21(23)26)22(27)25-12-10-24(11-13-25)16-6-5-7-17(14-16)28-2/h3-9,14-15H,10-13H2,1-2H3

InChI Key

TZSNHSKJRXZNBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or ester. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological properties:

Compound Name Key Structural Features Pharmacological Activity References
4-{[4-(3-Methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone 1-Methylquinolinone; 4-carbonyl-linked piperazine with 3-methoxyphenyl Hypothesized CNS activity (inferred from analogs); potential sigma receptor interaction
7-{3-[4-(2,3-Dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392) Propoxy linker; 2,3-dimethylphenyl on piperazine Dopamine D2 autoreceptor agonist; reduces tyrosine hydroxylation in striatal slices
Aripiprazole (OPC-14597) Butoxy linker; 2,3-dichlorophenyl on piperazine; 3,4-dihydroquinolinone Atypical antipsychotic; partial D2 and 5-HT1A agonist; full 5-HT2A antagonist
1-[3-[4-(3-Chlorophenyl)piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Propyl linker; 3-chlorophenyl on piperazine; 5-methoxy group Sigma receptor agonist; reduces halothane-induced sleeping time in mice
4-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-2(1H)-quinolinone Carbonyl linker; 4-fluorophenyl on piperazine Unspecified CNS activity; structural similarity to serotonin receptor ligands

Key Structural and Functional Differences :

Linker Chemistry: The carbonyl linker in the target compound may confer rigidity and alter binding kinetics compared to propoxy (OPC-4392) or butoxy (aripiprazole) linkers. Ethylene or methylene spacers (e.g., in OPC-4392) improve potency against dopamine receptors, while direct piperazine attachment (as in the target compound) may favor sigma receptor interactions .

Substituent Effects: 3-Methoxyphenyl vs. Chlorophenyl (e.g., 3-chloro in ) vs. fluorophenyl (): Chlorine’s electronegativity and bulk may enhance sigma receptor binding, while fluorine’s small size improves metabolic stability .

Quinolinone Modifications: 1-Methyl substitution (target compound) vs. 3,4-dihydro (aripiprazole): Methylation reduces oxidation susceptibility, extending half-life, while dihydro forms (e.g., aripiprazole) improve solubility .

Research Findings :

  • OPC-4392 : Demonstrated presynaptic D2 agonism, inhibiting dopaminergic neuron firing in the ventral tegmental area (EC50: ~10 nM) .
  • Aripiprazole: Shows nanomolar affinity for D2 (Ki = 0.34 nM) and 5-HT1A (Ki = 1.7 nM) receptors, with partial agonist activity critical for its antipsychotic profile .
  • Sigma Receptor Agonists : Compounds like 34b () exhibit EC50 values of 4–10 nM in coma recovery assays, linked to sigma receptor activation rather than dopamine modulation.

Biological Activity

The compound 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methylquinolin-2(1H)-one

This compound features a quinolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone exhibit significant anticancer properties. The mechanism of action is primarily through the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: In Vitro Analysis

A notable study involved the evaluation of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-715.270
A54912.865

These findings suggest that the compound effectively induces apoptosis, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against various bacterial strains, including E. coli and S. aureus.

Antimicrobial Testing Results

The following table summarizes the antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results demonstrate the potential of the compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : By intercalating into DNA, it disrupts replication.
  • Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death.
  • Antioxidant Activity : Reduces oxidative stress, thereby protecting cells from damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.